4-Prop-2-en-1-yl-L-proline
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Overview
Description
4-Prop-2-en-1-yl-L-proline is a derivative of the amino acid proline, characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-en-1-yl-L-proline typically involves the reaction of L-proline with an appropriate allylating agent. One common method is the use of allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Prop-2-en-1-yl-L-proline can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated proline derivatives.
Substitution: Various substituted proline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Prop-2-en-1-yl-L-proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Prop-2-en-1-yl-L-proline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
L-Proline: The parent amino acid, lacking the allyl group.
4-Allyl-L-proline: A similar compound with an allyl group attached to the nitrogen atom.
N-Allyl-L-proline: Another derivative with the allyl group attached to the nitrogen atom but differing in the position of attachment.
Uniqueness
4-Prop-2-en-1-yl-L-proline is unique due to the specific positioning of the prop-2-en-1-yl group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and interact with molecular targets in ways that other similar compounds may not .
Properties
CAS No. |
98426-29-0 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S)-4-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h2,6-7,9H,1,3-5H2,(H,10,11)/t6?,7-/m0/s1 |
InChI Key |
JMWRIQIIDLNILM-MLWJPKLSSA-N |
Isomeric SMILES |
C=CCC1C[C@H](NC1)C(=O)O |
Canonical SMILES |
C=CCC1CC(NC1)C(=O)O |
Origin of Product |
United States |
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